8-Bromoquinolin-3-amine
Overview
Description
8-Bromoquinolin-3-amine is an organic compound with the molecular formula C9H7BrN2. It is a derivative of quinoline, a heterocyclic aromatic organic compound.
Mechanism of Action
Target of Action
8-Bromoquinolin-3-amine is a derivative of quinoline, a heterocyclic compound that plays a major role in medicinal chemistry . Quinoline derivatives are known to interact with a variety of biological targets, suggesting that this compound may also have multiple targets.
Mode of Action
Quinoline derivatives are known to interact with their targets through various mechanisms, including direct binding and modulation of target activity . The specific interactions between this compound and its targets would depend on the chemical structure of the compound and the nature of the target.
Biochemical Pathways
Quinoline derivatives are known to affect various biochemical pathways, suggesting that this compound may have similar effects . The downstream effects of these pathway alterations would depend on the specific pathways involved and the nature of the alterations.
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and to be bbb permeant . Its lipophilicity (Log Po/w) is predicted to be 2.16 , which could influence its distribution within the body.
Result of Action
Quinoline derivatives are known to have various biological and pharmaceutical activities , suggesting that this compound may have similar effects.
Biochemical Analysis
Biochemical Properties
8-Bromoquinolin-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with main group metal Lewis acids such as stannic chloride and indium chloride, facilitating formal hydroamination and hydroarylation reactions . These interactions are crucial for the synthesis of quinoxalines and quinolin-8-amines, which are valuable scaffolds in organic synthesis.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to act as a ligand for coordination chemistry, affecting the activity of metal ions within cells . This modulation can lead to changes in cellular responses and metabolic activities.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It undergoes direct heteroarylation reactions with various heteroaromatic compounds in the presence of a palladium catalyst, leading to the formation of polyheteroaromatic derivatives . These interactions can result in enzyme inhibition or activation, ultimately affecting gene expression and cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is stable under inert atmosphere and room temperature conditions . Its long-term effects on cellular function have been observed in both in vitro and in vivo studies. These studies indicate that the compound can maintain its activity over extended periods, although its stability and degradation may vary depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and cellular responses. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it has been shown to participate in the degradation pathways of amino acids, affecting the conversion of intermediates and the production of metabolic byproducts . These interactions are essential for understanding the compound’s role in cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins, affecting its localization and accumulation. The compound’s distribution can influence its activity and effectiveness in different cellular compartments . Understanding these transport mechanisms is vital for optimizing its use in biochemical research.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function. For example, the compound may be localized to the nucleus, where it can influence gene expression and DNA interactions . This localization is crucial for its role in cellular processes and biochemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromoquinolin-3-amine typically involves the bromination of quinolin-3-amine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in a solvent such as chloroform. The reaction is carried out under reflux conditions to ensure complete bromination .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale bromination reactions using similar reagents and conditions as those used in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
8-Bromoquinolin-3-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, which can replace the bromine atom to form azido derivatives.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction: Reducing agents like stannous chloride in ethanol can be employed to reduce the compound.
Major Products Formed
The major products formed from these reactions include azido derivatives, oxidized quinoline compounds, and reduced amine derivatives. These products have various applications in organic synthesis and medicinal chemistry .
Scientific Research Applications
8-Bromoquinolin-3-amine has several scientific research applications, including:
Medicinal Chemistry: It has shown potential as an anticancer agent and as an antibacterial and antifungal agent in preclinical studies.
Material Science: The compound is used as a building block for the synthesis of advanced materials with unique electronic and optical properties.
Coordination Chemistry: It serves as a ligand in coordination complexes, which are studied for their catalytic and electronic properties.
Comparison with Similar Compounds
Similar Compounds
Quinolin-8-amine: An isomer of 8-Bromoquinolin-3-amine, used in similar applications but with different reactivity due to the absence of the bromine atom.
8-Hydroxyquinoline: Another derivative of quinoline, widely used in coordination chemistry and as a chelating agent.
7-Bromoquinolin-8-ol: A related compound with different substitution patterns, used in various synthetic applications.
Uniqueness
This compound is unique due to the presence of the bromine atom at the 8-position, which imparts distinct reactivity and properties. This makes it a valuable intermediate in the synthesis of more complex molecules and materials .
Properties
IUPAC Name |
8-bromoquinolin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c10-8-3-1-2-6-4-7(11)5-12-9(6)8/h1-5H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBTYRZDRPHSJJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CN=C2C(=C1)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90627508 | |
Record name | 8-Bromoquinolin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90627508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
347146-15-0 | |
Record name | 8-Bromo-3-quinolinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=347146-15-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Bromoquinolin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90627508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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